molecular formula C25H21NO6 B2374345 [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate CAS No. 611173-62-7

[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate

Cat. No.: B2374345
CAS No.: 611173-62-7
M. Wt: 431.444
InChI Key: KHBSWWHYSRSHAX-QQXSKIMKSA-N
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Description

[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structural properties, which make it a versatile material in various fields of study.

Preparation Methods

The synthesis of [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate involves several steps. The synthetic route typically includes the reaction of 4-ethoxycarbonylbenzaldehyde with 4-aminobenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2-acetyloxybenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate stands out due to its unique structural features and versatile applications. Similar compounds include:

  • 4-[(4-Methoxycarbonylphenyl)iminomethyl]phenyl 2-acetyloxybenzoate
  • 4-[(4-Propoxycarbonylphenyl)iminomethyl]phenyl 2-acetyloxybenzoate
  • 4-[(4-Butoxycarbonylphenyl)iminomethyl]phenyl 2-acetyloxybenzoate

These compounds share similar core structures but differ in their functional groups, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

[4-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-3-30-24(28)19-10-12-20(13-11-19)26-16-18-8-14-21(15-9-18)32-25(29)22-6-4-5-7-23(22)31-17(2)27/h4-16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBSWWHYSRSHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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